molecular formula C20H24ClN3O4S B2873129 N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide CAS No. 2034316-16-8

N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide

Cat. No.: B2873129
CAS No.: 2034316-16-8
M. Wt: 437.94
InChI Key: JMOJWYOPXYVTKO-UHFFFAOYSA-N
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Description

The compound "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" is a complex organic molecule with significant importance in various fields of scientific research. This compound is notable for its unique chemical structure, which combines multiple functional groups, making it a subject of interest in medicinal chemistry, pharmaceutical development, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" typically involves several steps, beginning with the preparation of the core structures followed by functionalization and final coupling reactions. Key steps may include:

  • Synthesis of 3-chloropyridin-4-yl precursor: This step often involves chlorination of a pyridine derivative using reagents such as thionyl chloride under controlled temperature conditions.

  • Formation of piperidin-1-yl intermediate: This intermediate can be synthesized via the nucleophilic substitution of piperidine onto the chloropyridine precursor, usually in the presence of a base like potassium carbonate.

  • Sulfonylation Reaction: Sulfonylation is performed using reagents such as sulfonyl chlorides in the presence of a base to introduce the sulfonyl group to the piperidin-1-yl moiety.

  • Final Coupling Step: The final step typically involves coupling the sulfonylated intermediate with 4-((3-chloropyridin-4-yl)oxy)-3-methylphenyl)propionamide under conditions that promote amide bond formation.

Industrial Production Methods: Industrial production of "this compound" would likely involve optimization of the aforementioned synthetic steps to improve yield, reduce production costs, and ensure scalability. Key strategies may include using continuous flow reactors, automation of reaction steps, and implementing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound may undergo oxidation reactions at the piperidine ring or the sulfonyl group.

  • Reduction: Reduction reactions might target the nitro or ketone groups if present in any derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings.

Common Reagents and Conditions Used:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

  • Reduction: Hydrogenation using palladium catalysts or reduction with sodium borohydride.

  • Substitution: Halogenated reagents or nucleophiles such as sodium methoxide, often under solvent-free or solvent-based conditions.

Major Products Formed from these Reactions: The major products from these reactions typically retain the core structure but with modifications at specific functional groups, leading to derivatives that may have altered physicochemical or biological properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a model for studying the effects of substituents on aromatic rings and their influence on reaction mechanisms and outcomes.

Biology: In biological research, derivatives of this compound are studied for their interactions with various biomolecules, including proteins and nucleic acids, providing insights into binding affinities and molecular recognition.

Medicine: Pharmaceutical research explores its potential as a lead compound for developing drugs targeting specific enzymes or receptors, given its unique structural features that allow for high specificity.

Industry: In the industrial sector, it is investigated for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce multiple functional groups into complex architectures.

Mechanism of Action

Comparison with Other Similar Compounds: Compared to other compounds with similar functionalities, "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" stands out due to its balanced combination of lipophilicity and hydrophilicity, which enhances its bioavailability and interaction with biomolecules.

Comparison with Similar Compounds

  • "N-(4-(2-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide"

  • "N-(4-(4-(2-fluoropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide"

  • "N-(4-(4-(3-methylpyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide"

These similar compounds share the core structural elements but differ in the specific substituents on the pyridine ring, which can significantly impact their chemical and biological properties.

Properties

IUPAC Name

N-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-3-20(25)23-15-4-5-19(14(2)12-15)29(26,27)24-10-7-16(8-11-24)28-18-6-9-22-13-17(18)21/h4-6,9,12-13,16H,3,7-8,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOJWYOPXYVTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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